molecular formula C14H27N3O2 B2937010 N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2319807-33-3

N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2937010
CAS No.: 2319807-33-3
M. Wt: 269.389
InChI Key: HXHRROHHLFCNLW-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound with a complex structure It features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and an oxolane ring, a five-membered ring containing one oxygen atom The tert-butyl group and the carboxamide functional group further add to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the diazepane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The oxolane ring is then introduced via a nucleophilic substitution reaction. The tert-butyl group is usually added through an alkylation reaction, and the carboxamide group is introduced by reacting the intermediate with an appropriate amine or amide source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxylate
  • N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-thioamide
  • N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-sulfonamide

Uniqueness

N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-tert-butyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)15-13(18)17-7-4-6-16(8-9-17)12-5-10-19-11-12/h12H,4-11H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHRROHHLFCNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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